molecular formula C₁₂H₁₄ClN B1145344 N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline CAS No. 1175018-74-2

N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline

Cat. No.: B1145344
CAS No.: 1175018-74-2
M. Wt: 207.7
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Description

N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloropropenyl group and an indene moiety, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indene and 3-chloroprop-2-enylamine.

    Reaction Conditions: The key step involves the reaction of indene with 3-chloroprop-2-enylamine under specific conditions to form the desired product. This reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce the double bond in the chloropropenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)

Major Products

    Oxidation: Oxidized derivatives of the indene moiety

    Reduction: Reduced derivatives with saturated chloropropyl groups

    Substitution: Azide or cyanide substituted products

Scientific Research Applications

N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline
  • (1R)-N-[(Z)-3-bromoprop-2-enyl]-2,3-dihydro-1H-inden-1-amine
  • (1R)-N-[(Z)-3-iodoprop-2-enyl]-2,3-dihydro-1H-inden-1-amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and chiral configuration, which can lead to distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c13-8-3-9-14-12-7-6-10-4-1-2-5-11(10)12/h1-5,8,12,14H,6-7,9H2/b8-3-/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLXGVLJGYOTNZ-CPWLGJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NCC=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1NC/C=C\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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